1-[(4-Methylphenyl)methyl]piperidine-3-carbohydrazide
Overview
Description
1-[(4-Methylphenyl)methyl]piperidine-3-carbohydrazide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-[(4-Methylphenyl)methyl]piperidine-3-carbohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-[(4-Methylphenyl)methyl]piperidine, which can be obtained through the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Formation of Carbohydrazide: The next step involves the reaction of 1-[(4-Methylphenyl)methyl]piperidine with hydrazine hydrate to form the carbohydrazide derivative. This reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Methylphenyl)methyl]piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The carbohydrazide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]piperidine-3-carbohydrazide has several scientific research applications:
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active molecules.
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules with potential biological activity.
Biology: Research on this compound includes its effects on biological systems, such as its interaction with enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
1-[(4-Methylphenyl)methyl]piperidine-3-carbohydrazide can be compared with other similar compounds, such as:
1-[(3-Methylphenyl)methyl]piperidine: This compound has a similar structure but with a different position of the methyl group on the phenyl ring, leading to variations in its chemical and biological properties.
1-[(4-Methylphenyl)methyl]piperidine: This compound lacks the carbohydrazide group, resulting in different reactivity and applications.
Piperidine derivatives: Other piperidine derivatives with various substituents on the piperidine ring or phenyl ring exhibit diverse biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidine-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-4-6-12(7-5-11)9-17-8-2-3-13(10-17)14(18)16-15/h4-7,13H,2-3,8-10,15H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYIGATXCSFSEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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